Diflucortolone
Overview
Description
Diflucortolone, also known as difluocortolone, is a corticosteroid . It is used in dermatology for the reduction of inflammation and itching .
Synthesis Analysis
The synthesis of Diflucortolone valerate, a variant of Diflucortolone, is obtained in a six-step process from flumetasone . The process involves reactions with ethylene glycol, boric acid, hydrogen gas in the presence of palladium or raney nickel, acetic hydrolysis, oxidation with selenium dioxide, and finally, reaction with potassium valerate .Molecular Structure Analysis
The molecular formula of Diflucortolone is C22H28F2O4 . For Diflucortolone valerate, the molecular formula is C27H36F2O5 .Physical And Chemical Properties Analysis
Diflucortolone has an average mass of 394.452 Da . Diflucortolone valerate has an average mass of 478.569 Da . More specific physical and chemical properties like solubility and melting point are not available in the search results.Scientific Research Applications
Dermatological Applications : Diflucortolone valerate has shown significant efficacy in treating various skin conditions. In Asian countries, it has been used effectively in concentrations of 0.1% and 0.3% for treating inflammatory or allergic skin conditions, with good tolerability and rapid onset of effect. Its combination with other agents like chlorquinaldol and isoconazole nitrate has also shown excellent results in terms of efficacy and cosmetic properties (Hoppe, 2012).
Pharmaceutical Analysis and Stability : Research has been conducted to develop and validate methods for the simultaneous determination of diflucortolone valerate and other compounds in pharmaceutical preparations. For instance, a stability-indicating HPLC method was developed for diflucortolone valerate and isoconazole nitrate in cream formulations, adhering to ICH guidelines (Doğanay et al., 2019).
Enhanced Dermal Delivery Using Nanoparticles : A study focused on enhancing the dermal delivery of diflucortolone valerate using lecithin/chitosan nanoparticles. This approach led to sustained release without significant skin penetration, increased accumulation in the skin, and higher efficacy compared to commercial creams, particularly for various skin disorders (Özcan et al., 2013).
Gene Expression Effects : Diflucortolone valerate's impact on gene expressions for chemokines was studied in mice with contact hypersensitivity. The corticosteroid attenuated the expression of chemokine genes essential for orienting nonspecific skin responses, demonstrating its immunomodulatory effects (Mitsui et al., 2004).
Combinational Uses in Dermatology : The combination of diflucortolone with antifungals like isoconazole has been used successfully in treating superficial mycoses of the skin. Such combinations have shown superiority over single-agent treatments in reducing inflammation and other symptoms associated with fungal infections (Veraldi & Bortoluzzi, 2022).
Safety And Hazards
Future Directions
While specific future directions for Diflucortolone are not mentioned in the search results, it’s worth noting that corticosteroids like Diflucortolone continue to be a focus of research for their potent anti-inflammatory effects. For instance, a case report highlighted a situation where Diflucortolone was used beyond the prescribed period, leading to Cushing syndrome . This underscores the importance of using such potent medications judiciously and under proper medical supervision.
Relevant Papers Several papers were found related to Diflucortolone. One paper reported on the Asian experience with Diflucortolone valerate, confirming its pronounced clinical efficacy with a low incidence of side effects . Another paper reported a case of Cushing syndrome following the use of Diflucortolone beyond the prescribed period . Yet another paper reported a case of bacterial superinfection following the use of Diflucortolone .
properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Diflucortolone performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid. The absence of arachidonic acid translates to the inhibition of the formation, release and activity of endogenous chemical inflammatory mediators. Another mechanism of action is the transrepression in which diflucortolone binds to the glucocorticoid receptor which induces its migration to the nucleus where it stimulates the transcription of anti-inflammatory genes like tyrosine aminotransferase, phophoenolpyruvate carboxykinase, IL-10, etc. and suppress the expression of proinflammatory genes like cytokines, growth factors, adhesion molecules, etc. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Diflucortolone | |
CAS RN |
2607-06-9 | |
Record name | Diflucortolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflucortolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diflucortolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
Record name | Difluocortolone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09095 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.